molecular formula C19H21N B1345128 4-Hexyl-4'-cyanobiphenyl CAS No. 41122-70-7

4-Hexyl-4'-cyanobiphenyl

Cat. No. B1345128
CAS RN: 41122-70-7
M. Wt: 263.4 g/mol
InChI Key: VADSDVGLFDVIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017416

Procedure details

5 Gram of 4-n-hexyl-4'-cyanobiphenyl, 40 ml of diethylene glycol, 4 ml of water and 2 g of sodium hydroxide were introduced into 200 ml three neck flask and heated with stirring for 25 hours, followed by acidifying with hydrochloric acid, separating by filtration and recrystallizing with glacial acetic acid to give 4.1 g of 4-n-hexyl-biphenyl-4'-carboxylic acid (II), which was a colorless crystal having a molecular formula of C19H22O2 (composition: C 80.8%, H 7.9%, O 11.3% as calculated values and C 80.4%, H 8.1%, O 11.5% as observed values) and a melting point of 170° -171° C and formed a smectic liquid crystal at temperatures exceeding the melting point.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17]C(C#N)=[CH:15][CH:14]=2)=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C(O)CO[CH2:24][CH2:25][OH:26].[OH-:28].[Na+].Cl>O>[CH2:1]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][C:24]([C:25]([OH:26])=[O:28])=[CH:15][CH:14]=2)=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)C#N
Name
Quantity
40 mL
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
three
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
separating by filtration
CUSTOM
Type
CUSTOM
Details
recrystallizing with glacial acetic acid

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
C(CCCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.